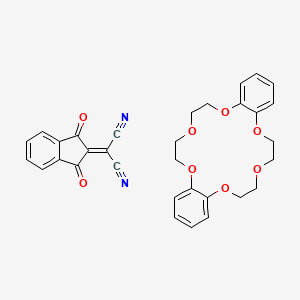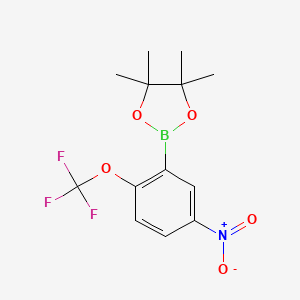
2-(Dicyanomethylene)indan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dicyanomethylene)indan-1,3-dione is a complex organic compound known for its unique structural properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene with malononitrile under specific conditions. One efficient approach involves the use of dry tetrahydrofuran (THF) as a solvent, with the reaction yielding products in good to very good yields (78-90%) . The structure of the obtained products is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and condensation reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrazine derivatives, β-keto esters, and dimethyl acetylenedicarboxylate . The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like THF.
Major Products Formed: The major products formed from reactions involving 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include spiro-pyranopyrazoles and oxa-aza-[3.3.3]propellanes
科学的研究の応用
2-(1,3-Dioxoinden-2-ylidene)propanedinitrile has a wide range of scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Additionally, it serves as a key intermediate in the development of materials with unique electronic and optical properties, making it valuable in the fields of materials science and nanotechnology .
作用機序
The mechanism of action of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile involves its role as a π-acceptor, facilitating nucleophilic addition reactions. The compound’s electron-withdrawing properties enhance its reactivity with nucleophiles, leading to the formation of various adducts and cyclic structures . The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
類似化合物との比較
Similar Compounds: Similar compounds to 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include other π-acceptor molecules such as 1,3-dioxolan-2-ylidenemalononitrile and 2-(1,3-dithiolan-2-ylidene)propanedinitrile . These compounds share structural similarities and exhibit comparable reactivity patterns.
Uniqueness: What sets 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile apart is its unique combination of functional groups, which confer distinct electronic and steric properties.
特性
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERKLPZZVLRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyridin-1-amine hydrochloride](/img/structure/B8234714.png)

![4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid](/img/structure/B8234733.png)







![(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride](/img/structure/B8234815.png)

